molecular formula C10H6ClFN2O B6385643 5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one CAS No. 1111107-97-1

5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one

Cat. No.: B6385643
CAS No.: 1111107-97-1
M. Wt: 224.62 g/mol
InChI Key: OVBLQZDZSBRRTP-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a condensation reaction between 3-chloro-4-fluoroaniline and a pyrimidine-2,4-dione derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets in biological systems. It has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory processes . The compound’s interaction with these targets can modulate signaling pathways and cellular responses, contributing to its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-4-fluorophenyl)pyrimidin-4(3H)-one: A structural isomer with similar biological activities.

    5-(3-Chloro-4-fluorophenyl)-6-methylpyrimidin-2(1H)-one: A derivative with an additional methyl group, which may alter its pharmacokinetic properties.

    5-(3-Chloro-4-fluorophenyl)pyrimidin-2,4(1H,3H)-dione: A compound with an additional carbonyl group, potentially affecting its reactivity and biological activity.

Uniqueness

5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new pharmacological agents.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-8-3-6(1-2-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLQZDZSBRRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686833
Record name 5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111107-97-1
Record name 5-(3-Chloro-4-fluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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